molecular formula C12H13BrN2O2 B12961043 2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)-

2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)-

Katalognummer: B12961043
Molekulargewicht: 297.15 g/mol
InChI-Schlüssel: CPWKBOTTXKRWSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The addition of a bromine atom at the 6th position and a tert-butyl group at the 3rd position further modifies its chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 6-bromoanthranilic acid, the compound can be synthesized through a series of reactions involving acylation, cyclization, and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinazoline core.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline: The parent compound without the bromine and tert-butyl modifications.

    6-Bromoquinazoline: Similar structure but lacks the tert-butyl group.

    3-tert-Butylquinazoline: Similar structure but lacks the bromine atom.

Uniqueness

2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)- is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C12H13BrN2O2

Molekulargewicht

297.15 g/mol

IUPAC-Name

6-bromo-3-tert-butyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)15-10(16)8-6-7(13)4-5-9(8)14-11(15)17/h4-6H,1-3H3,(H,14,17)

InChI-Schlüssel

CPWKBOTTXKRWSB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C(=O)C2=C(C=CC(=C2)Br)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.